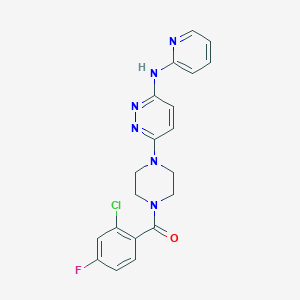

(2-Chloro-4-fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN6O/c21-16-13-14(22)4-5-15(16)20(29)28-11-9-27(10-12-28)19-7-6-18(25-26-19)24-17-3-1-2-8-23-17/h1-8,13H,9-12H2,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSQUXUMAAAAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=C(C=C(C=C4)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to targetepoxide hydrolase , which catalyzes the final step in the biosynthesis of the proinflammatory mediator leukotriene B4. Other potential targets could be vascular endothelial growth factor receptor 2 (VEGFR-2) and Platelet derived growth factor-β (PDGF-β) , which are known to be involved in various cellular processes including angiogenesis and cell proliferation.

Mode of Action

For instance, if the compound inhibits epoxide hydrolase, it could potentially reduce the production of leukotriene B4, a proinflammatory mediator.

Biochemical Pathways

The compound could potentially affect several biochemical pathways. If it targets epoxide hydrolase, it could impact the leukotriene biosynthesis pathway. If it targets VEGFR-2 and PDGF-β, it could affect angiogenesis and cell proliferation pathways. The downstream effects of these changes could include reduced inflammation, altered blood vessel formation, and changes in cell growth.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound inhibits epoxide hydrolase, it could potentially reduce inflammation by decreasing the production of leukotriene B4. If it targets VEGFR-2 and PDGF-β, it could potentially affect cell growth and blood vessel formation.

Biological Activity

The compound (2-Chloro-4-fluorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has garnered attention in recent pharmacological research due to its potential biological activities, particularly in the context of anti-tubercular and anti-cancer properties. This article aims to synthesize and present findings from various studies that highlight the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 431.91 g/mol. The structure features a chloro-fluoro-substituted phenyl group linked to a piperazine moiety, which is further connected to a pyridazinyl-pyridinyl segment. This structural configuration is believed to contribute to its biological efficacy.

Anti-Tubercular Activity

Recent studies have explored the anti-tubercular properties of similar compounds containing the piperazine and pyridine motifs. For instance, a series of substituted benzamide derivatives were evaluated against Mycobacterium tuberculosis, revealing significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM for the most active compounds . Although specific data for our compound is limited, its structural analogs demonstrate promising anti-tubercular activity, suggesting potential efficacy.

Cytotoxicity and Selectivity

In assessing cytotoxicity, several studies have indicated that compounds similar to this compound exhibit low toxicity towards human embryonic kidney cells (HEK-293) . This selectivity is crucial for therapeutic applications, as it minimizes adverse effects on healthy tissues while targeting pathogenic cells.

While specific mechanisms for this compound are still under investigation, the presence of the piperazine and pyridine rings suggests potential interactions with various biological targets, including enzymes involved in cellular signaling pathways. For example, some derivatives have been shown to inhibit key kinases involved in cancer proliferation . The structural features may allow for effective binding within active sites of these enzymes, leading to therapeutic effects.

Synthesis and Evaluation

A notable study synthesized a series of compounds based on similar frameworks and evaluated their biological activities. The synthesis involved coupling reactions that yielded derivatives with varying substituents on the piperazine and phenyl rings. The resulting compounds were subjected to biological assays to determine their efficacy against Mycobacterium tuberculosis and other cancer cell lines .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 6a | 1.35 | Anti-tubercular |

| 6e | 40.32 | Anti-tubercular |

| 6h | 2.18 | Anti-tubercular |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and three analogs derived from the evidence:

Key Observations :

- Heterocyclic Core: The target compound’s pyridazine ring differs from Analog 1’s quinoline and Analog 3’s pyrimidine. Pyridazine’s electron-deficient nature may influence solubility and π-π stacking interactions compared to quinoline’s aromatic system .

- Substituents: The 2-chloro-4-fluorophenyl group in the target compound contrasts with Analog 2’s 2-chloro-6-fluorophenyl and Analog 3’s 4-chlorophenoxy. Fluorine positioning affects lipophilicity and metabolic stability .

- Molecular Weight : The target compound (estimated ~430 g/mol) is heavier than Analog 1 (393 g/mol) but lighter than Analog 3 (438.9 g/mol), suggesting variability in membrane permeability .

Spectroscopic and Analytical Data

- 1H-NMR: Target Compound: Expected aromatic protons from pyridazine (δ ~7.5–8.5 ppm) and pyridin-2-ylamino (δ ~6.5–7.5 ppm). Piperazine protons may appear as multiplets (δ ~3.0–3.9 ppm) . Analog 1: Piperazine protons at δ 3.16–3.90 ppm; quinoline aromatic protons at δ 6.87–8.76 ppm .

- Mass Spectrometry :

Preparation Methods

Cyclocondensation of Dihydrazine with 1,4-Diketones

The pyridazinone scaffold is synthesized via cyclocondensation of 1,4-diketones with hydrazine hydrate. For example, methyl acrylate and 2-chloro-4-fluorobenzaldehyde undergo Michael addition, followed by hydrazine-induced cyclization to yield 6-substituted pyridazin-3(2H)-one intermediates.

Example Procedure (Adapted from WO2003097613A1):

- React 2-chloro-4-fluorobenzaldehyde (5 mmol) with methyl acrylate (6 mmol) in THF at 0°C.

- Add hydrazine hydrate (12.5 mmol) and heat to 60°C for 8 hours.

- Isolate the crude pyridazinone via ethyl acetate extraction and vacuum distillation.

Functionalization with Piperazine

SNAr Reaction at Pyridazinone C-4 Position

The C-4 chloro substituent of 4-chloro-6-(pyridin-2-ylamino)pyridazin-3(2H)-one undergoes displacement with piperazine under basic conditions:

$$

\text{4-Chloro-pyridazinone} + \text{Piperazine} \xrightarrow{\text{Et}_3\text{N}, \text{DMF}, 80^\circ\text{C}} \text{4-Piperazinyl-pyridazinone} \quad

$$

Optimization Notes :

- Solvent : DMF or NMP enhances nucleophilicity.

- Base : Et₃N or cyclohexyl MgCl improves reaction efficiency.

- Yield : 68–90% after recrystallization (IPA/water).

Acylation with 2-Chloro-4-fluorobenzoyl Chloride

Coupling Piperazine with Acyl Chloride

The piperazine nitrogen is acylated using 2-chloro-4-fluorobenzoyl chloride in dichloromethane (DCM) with triethylamine:

$$

\text{Piperazinyl-pyridazinone} + \text{2-Chloro-4-fluorobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}, 0^\circ\text{C} \rightarrow \text{rt}} \text{Target Compound} \quad

$$

Procedure :

- Dissolve piperazinyl intermediate (1 equiv) in DCM.

- Add Et₃N (2.5 equiv) and cool to 0°C.

- Dropwise add acyl chloride (1.2 equiv), warm to room temperature, and stir for 12 hours.

- Quench with water, extract with DCM, and purify via silica gel chromatography (hexane:EtOAc = 3:1).

Analytical Characterization

Spectroscopic Data

Q & A

Q. Answer :

- HPLC-MS : Quantify purity (>95% typically required for pharmacological studies) and detect side products (e.g., dehalogenated byproducts) .

- NMR spectroscopy :

- Elemental analysis : Validate molecular formula (e.g., C22H18ClFN6O expected vs. observed) to rule out hydration or solvent retention .

Advanced Question: How can computational methods predict the compound’s pharmacokinetic properties?

Q. Answer :

- Molecular docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock Vina. Prioritize binding poses where the chloro-fluorophenyl group occupies hydrophobic pockets .

- ADMET prediction : Use SwissADME or ADMETlab to estimate:

- LogP : Predicted ~3.5 (moderate lipophilicity) due to aryl and piperazine groups.

- BBB permeability : Likely low (due to polar pyridazine and amide groups), reducing CNS toxicity risks .

- Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) to identify vulnerable sites (e.g., piperazine N-oxidation) .

Basic Question: What are common impurities formed during synthesis, and how are they mitigated?

Q. Answer :

- Byproducts :

- Purification :

Advanced Question: How does the compound’s stereoelectronic profile influence its reactivity in medicinal chemistry applications?

Q. Answer :

- Electron-withdrawing effects : The 2-chloro-4-fluorophenyl group decreases electron density at the methanone carbonyl, enhancing electrophilicity for nucleophilic attacks (e.g., by serine residues in enzymes) .

- Piperazine flexibility : The piperazine ring’s conformational mobility allows adaptive binding to protein targets, but may reduce selectivity. Constrained analogs (e.g., morpholine substitution) can improve target affinity .

- Hydrogen bonding : The pyridin-2-ylamino group acts as a H-bond donor, critical for interactions with ATP-binding pockets in kinases .

Basic Question: What solvents and storage conditions are recommended for this compound?

Q. Answer :

- Solubility : Soluble in DMSO (>10 mg/mL), sparingly soluble in water. Use DMSO for biological assays and DCM for synthetic work .

- Storage : Store at –20°C under argon to prevent hydrolysis of the amide bond or oxidation of the piperazine ring .

Advanced Question: How can researchers design in vivo studies to evaluate toxicity and efficacy?

Q. Answer :

- Dose-ranging studies : Start with 10–50 mg/kg (oral or IP) in rodent models, monitoring liver enzymes (ALT/AST) and renal function .

- Pharmacodynamic markers : Measure target engagement (e.g., kinase inhibition in blood/tissue lysates) via ELISA or Western blot .

- Toxicogenomics : Use RNA-seq to identify off-target gene expression changes, particularly in pathways linked to apoptosis or inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.